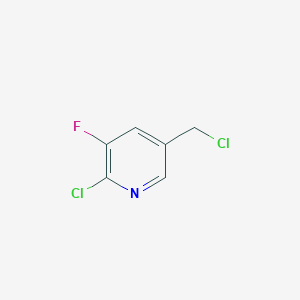
2-Chloro-5-(chloromethyl)-3-fluoropyridine
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)-3-fluoropyridine, also known as 2C-5F-CMF, is a fluorinated pyridine derivative used in scientific research. It is an important intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of organic compounds for a range of scientific research applications. 2C-5F-CMF is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Synthesis and Characterization
2-Chloro-5-(chloromethyl)-3-fluoropyridine is an intermediate in the synthesis of various chemical compounds, including medicines and pesticides. Its purity and structural characteristics are crucial for its application in chemical synthesis. The compound's high reactivity and the ability to undergo nucleophilic aromatic substitutions make it valuable for creating novel compounds and enhancing the properties of existing ones. The study of its reactivity towards different substituents provides insights into designing more efficient synthesis routes for complex molecules, such as those found in pharmaceuticals and agrochemicals (Schlosser & Rausis, 2005).
Applications in Medical Imaging
The compound's derivatives, particularly fluoropyridines, have significant applications in medical imaging, such as Positron Emission Tomography (PET). The ability to introduce fluorine-18 into specific positions on the pyridine ring enhances the stability and utility of radiotracers, offering potential improvements in diagnostic imaging. Such advancements could lead to better disease detection and monitoring, showcasing the compound's importance in developing medical technologies (Carroll, Nairne, & Woodcraft, 2007).
Chemoselective Functionalization
Chemoselective functionalization of 2-Chloro-5-(chloromethyl)-3-fluoropyridine demonstrates its versatility in organic synthesis. The selective substitution reactions it undergoes enable the creation of compounds with desired functional groups, crucial for pharmaceuticals and materials science. Such specificity in chemical reactions is essential for developing new drugs and materials with tailored properties, highlighting the compound's role in advancing chemical research and development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Environmental and Catalytic Applications
The catalytic properties of derivatives of 2-Chloro-5-(chloromethyl)-3-fluoropyridine in fluorination reactions present opportunities for environmental applications. The development of metal oxide catalysts for selective fluorination processes offers a more sustainable approach to synthesizing fluorinated organic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This catalytic efficiency not only enhances the synthetic utility of fluoropyridines but also contributes to greener chemical processes (Cochon, Célérier, Rivière, Vigier, Comparot, Metz, & Brunet, 2010).
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPTNFDTFHUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-3-fluoropyridine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2729482.png)
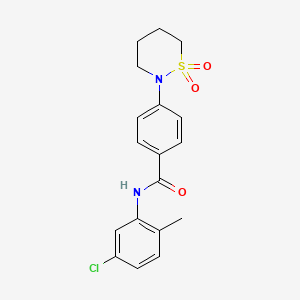
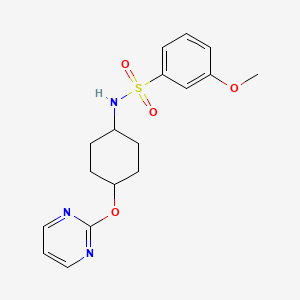
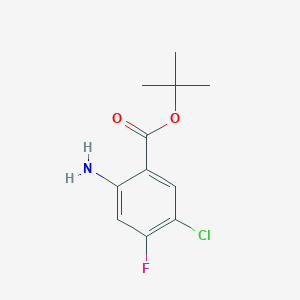
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729490.png)
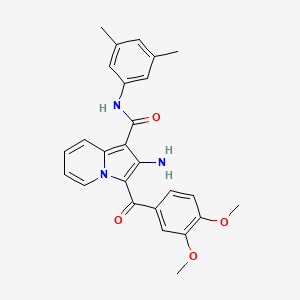

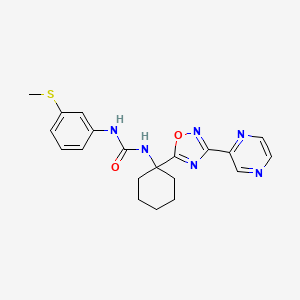

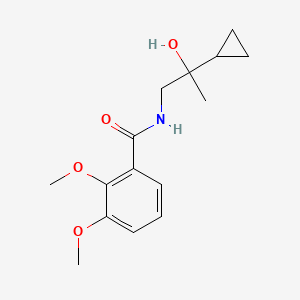
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2729501.png)